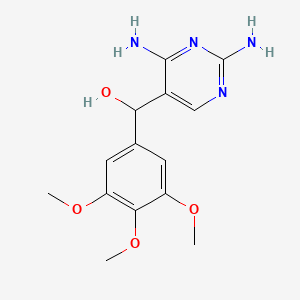

5-嘧啶甲醇,2,4-二氨基-α-(3,4,5-三甲氧基苯基)-

描述

Synthesis Analysis

The synthesis of compounds similar to “5-Pyrimidinemethanol, 2,4-diamino-alpha-(3,4,5-trimethoxyphenyl)-” has been studied. For instance, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . These compounds were designed to occupy the glycerol binding site with proper hydrophilicity for cell entry .科学研究应用

嘧啶衍生物在药物化学中的应用

嘧啶衍生物,包括“5-嘧啶甲醇,2,4-二氨基-α-(3,4,5-三甲氧基苯基)-”,由于其多样化的药理特性而在药物化学中发挥着重要作用。这些化合物因其抗炎、抗癌、抗菌和抗真菌活性而被广泛研究。例如,对嘧啶支架的研究突出了它们在合成具有强大生物效应的化合物中的效用,例如各种生物靶标的抑制剂 (Rashid 等,2021;Gondkar、Deshmukh 和 Chaudhari,2013)(Rashid 等,2021)(Gondkar、Deshmukh 和 Chaudhari,2013)。

在癌症研究中的应用

嘧啶衍生物在癌症研究中的效用已被充分证明。这些化合物,包括氟化的嘧啶如 5-氟尿嘧啶,由于其干扰 DNA 合成能力,在治疗各种癌症中至关重要。这突出了嘧啶衍生物在开发抗癌药物中的更广泛适用性 (Gmeiner,2020)(Gmeiner,2020)。

在抗炎和抗菌活性中的作用

对取代的四氢嘧啶衍生物的最新合成和研究表明,它们在表现出显着的体外抗炎活性方面具有潜力,这突出了嘧啶衍生物在设计新的治疗剂方面的多功能性 (Gondkar、Deshmukh 和 Chaudhari,2013)(Gondkar、Deshmukh 和 Chaudhari,2013)。此外,嘧啶支架已被探索其抗菌特性,进一步强调了它们的药用价值。

在药物发现中的重要性

嘧啶衍生物的结构多样性和适应性使其成为药物发现中的关键支架,其中一些衍生物显示出作为抗阿尔茨海默氏症剂的希望,突出了该支架在神经退行性疾病研究中的潜力 (Das 等,2021)(Das 等,2021)。

光电材料

除了其药用应用外,嘧啶衍生物还在光电材料中找到应用。嘧啶和喹唑啉片段并入 π 扩展共轭体系对于创建新型光电材料很有价值,这证明了嘧啶衍生物在制药领域之外的化学多功能性和适用性 (Lipunova 等,2018)(Lipunova 等,2018)。

作用机制

Target of Action

Trimethoprim impurity C, also known as Ro 20-0657/000, is a metabolite of Trimethoprim . The primary target of Trimethoprim is bacterial dihydrofolate reductase (DHFR) , a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) . This enzyme plays a crucial role in the synthesis of bacterial DNA .

Mode of Action

Trimethoprim impurity C, similar to Trimethoprim, is likely to inhibit DHFR . By inhibiting DHFR, it prevents the formation of THF, thereby hindering the synthesis of bacterial DNA and proteins . This inhibition ultimately leads to the cessation of bacterial survival .

Biochemical Pathways

The inhibition of DHFR disrupts the folate metabolism pathway . Folate metabolism is essential for the biosynthesis of thymidylate and purines, as well as several other amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . Inhibition of folate-metabolizing enzymes leads to an imbalance in these pathways, disrupts DNA replication, and eventually causes cell death .

Pharmacokinetics

Steady-state concentrations of Trimethoprim are achieved after approximately 3 days of repeat administration . Average peak serum concentrations of approximately 1 µg/mL (C max) are achieved within 1 to 4 hours (T max) following the administration of a single 100mg dose . Trimethoprim appears to follow first-order pharmacokinetics .

Result of Action

The inhibition of DHFR by Trimethoprim impurity C results in the disruption of bacterial DNA synthesis, leading to the cessation of bacterial survival . This makes it an effective antibacterial agent.

Action Environment

The action of Trimethoprim impurity C, like Trimethoprim, can be influenced by environmental factors such as pH and ionic strength . These factors can affect the adsorption-desorption process of the compound in aquatic environments, especially in coastal or estuary areas where these factors can vary widely . Therefore, these factors need to be considered when modeling the fate and transport of Trimethoprim impurity C in these environments .

属性

IUPAC Name |

(2,4-diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-20-9-4-7(5-10(21-2)12(9)22-3)11(19)8-6-17-14(16)18-13(8)15/h4-6,11,19H,1-3H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRSRBQVQNNQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C2=CN=C(N=C2N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347744 | |

| Record name | 2,4-Diamino-alpha-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyrimidinemethanol, 2,4-diamino-alpha-(3,4,5-trimethoxyphenyl)- | |

CAS RN |

29606-06-2 | |

| Record name | RO-20-0657/000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029606062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-alpha-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-HYDROXYTRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7439XP501F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How was alpha-hydroxytrimethoprim identified as a degradation product of trimethoprim?

A1: Researchers identified alpha-hydroxytrimethoprim as a degradation product of trimethoprim using advanced mass spectrometry techniques. They incubated trimethoprim with nitrifying activated sludge bacteria, simulating microbial degradation in a wastewater treatment setting. The resulting metabolites were analyzed using electrospray ionization-ion trap mass spectrometry (MSn) combined with H/D-exchange experiments. This approach allowed them to elucidate the structure of the unknown metabolite and confirm its identity as alpha-hydroxytrimethoprim. Further confirmation was achieved using a hybrid quadrupole time-of-flight mass spectrometer (QqTOF-MS) operating in MS/MS mode, which provided accurate mass measurements of the metabolite and its fragment ions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)

![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)